molecular formula C18H21NO6S B3140472 Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate CAS No. 477887-68-6

Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate

Cat. No.: B3140472
CAS No.: 477887-68-6
M. Wt: 379.4 g/mol
InChI Key: BJZURMOONCWXLT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group and dimethoxyphenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-(benzylsulfamoyl)-4,5-dimethoxybenzaldehyde with methyl acetate under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-efficiency reactors and purification systems is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The benzylsulfamoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethoxyphenyl moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(phenylsulfamoyl)-4,5-dimethoxyphenyl]acetate
  • Methyl 2-[2-(benzylsulfamoyl)-3,4-dimethoxyphenyl]acetate

Uniqueness

Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate is unique due to its specific substitution pattern and the presence of both benzylsulfamoyl and dimethoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-23-15-9-14(10-18(20)25-3)17(11-16(15)24-2)26(21,22)19-12-13-7-5-4-6-8-13/h4-9,11,19H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZURMOONCWXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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